1,1'-Benzene-1,3-diyldipyrrolidine

Description

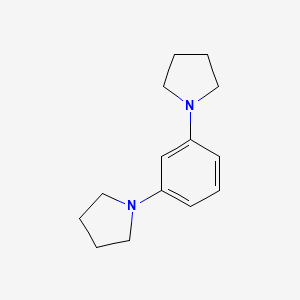

1,1'-Benzene-1,3-diyldipyrrolidine is a bicyclic organic compound featuring a benzene core substituted at the 1 and 3 positions with pyrrolidine moieties.

Pyrrolidine derivatives, such as (3R)-(-)-1-Benzyl-3-aminopyrrolidine (C₁₁H₁₆N₂; molecular weight 176.26 g/mol), demonstrate the versatility of pyrrolidine rings in chiral synthesis and pharmaceutical applications . Similarly, benzene-1,3-diamine derivatives (e.g., 6-methyl-N′-(4-(pyridine-3-yl)pyrimidin-2-yl)benzene-1,3-diamine) are utilized in synthesizing bioactive molecules with antimicrobial properties . These examples underscore the relevance of benzene-linked nitrogen-containing heterocycles in diverse fields.

Properties

CAS No. |

27594-18-9 |

|---|---|

Molecular Formula |

C14H20N2 |

Molecular Weight |

216.32 g/mol |

IUPAC Name |

1-(3-pyrrolidin-1-ylphenyl)pyrrolidine |

InChI |

InChI=1S/C14H20N2/c1-2-9-15(8-1)13-6-5-7-14(12-13)16-10-3-4-11-16/h5-7,12H,1-4,8-11H2 |

InChI Key |

AXDQOOKJHFIYLE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=CC(=CC=C2)N3CCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Benzene-1,3-diyldipyrrolidine typically involves the reaction of benzene-1,3,5-triol (phloroglucinol) with γ-ureidoacetals in the presence of trifluoroacetic acid as a catalyst . This method allows for the efficient formation of the desired dipyrrolidine derivative.

Industrial Production Methods: While specific industrial production methods for 1,1’-Benzene-1,3-diyldipyrrolidine are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,1’-Benzene-1,3-diyldipyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the pyrrolidine rings or the benzene core.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the pyrrolidine groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzene ring or pyrrolidine moieties.

Scientific Research Applications

1,1’-Benzene-1,3-diyldipyrrolidine has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research explores its potential as a pharmacophore in drug discovery, particularly for targeting specific proteins or pathways.

Mechanism of Action

The mechanism of action of 1,1’-Benzene-1,3-diyldipyrrolidine involves its interaction with specific molecular targets. For instance, molecular docking studies suggest that the compound may interact with proteins such as Akt, influencing their activity and downstream signaling pathways . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations :

- Nitrogen Content : this compound and its analogs (e.g., benzene-1,3-diamine derivatives) share nitrogen-rich frameworks, enhancing their utility in coordination chemistry and drug design .

- Rigidity vs. Flexibility : The benzene core in this compound provides rigidity, contrasting with the flexible alkyl chains in MOF ligands like biphenyl or terphenyl, which are tailored for pore-size modulation .

Functional and Catalytic Properties

1,1'-(Benzene-1,3-diyl)bis(1H-pyrrole-2,5-dione) (CAS 3006-93-7), a structurally related compound, is commercially available (priced at ¥60–990 per 25–500 g) and used in fine chemical synthesis . Its diketone groups differ from the pyrrolidine rings in this compound, highlighting how substituents dictate reactivity. For example:

- Catalysis: Metal-organic frameworks (MOFs) functionalized with amino groups (–NH₂) exhibit enhanced gas adsorption and catalytic activity compared to halogenated analogs (–Br) .

- Bioactivity : Benzene-1,3-diamine derivatives with pyridine/pyrimidine substituents show selective antimicrobial activity (e.g., Compound 8b in ), suggesting that electronic effects from nitrogen atoms critically influence biological interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.